molecular formula C9H7N3O3 B11711648 6-Methoxy-5-nitroquinoxaline CAS No. 56369-07-4

6-Methoxy-5-nitroquinoxaline

Cat. No.: B11711648
CAS No.: 56369-07-4
M. Wt: 205.17 g/mol
InChI Key: VEFLMTOWDCPVKN-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7N3O3. It is a derivative of quinoxaline, which is known for its diverse pharmacological and industrial applications. This compound is characterized by the presence of a methoxy group at the sixth position and a nitro group at the fifth position on the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-5-nitroquinoxaline can be synthesized through various synthetic routes. One common method involves the cyclo-condensation of benzyl derivatives with o-phenylenediamine. Another method includes the nucleophilic replacement reactions of 2,3-disubstituted quinoxalines . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves green chemistry principles to minimize environmental impact. The use of cost-effective methods and sustainable practices is emphasized to ensure efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-nitroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, aminoquinoxalines, and various substituted quinoxalines .

Scientific Research Applications

Chemistry

  • Building Block : 6-Methoxy-5-nitroquinoxaline serves as a foundational compound for synthesizing more complex heterocyclic compounds. Its reactivity allows for modifications that can lead to diverse derivatives useful in research .

Biology

  • Biochemical Probes : The compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. It has shown significant inhibitory effects on various enzymes and receptors, particularly those related to neuropeptide Y signaling pathways .

Medicine

  • Therapeutic Potential : Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been studied as an antagonist for specific receptor types, suggesting its potential in treating anxiety and depression .

Industry

  • Dyes and Sensitizers : The compound is utilized in developing dyes, fluorescent materials, and organic sensitizers for solar cell applications. Its chemical structure enables it to participate in reactions that enhance the performance of these materials .

Data Table: Applications Overview

Application AreaSpecific UsesKey Properties
ChemistryBuilding block for heterocyclic compoundsElectrophilic aromatic substitution
BiologyBiochemical assaysInhibits enzymes; interacts with proteins
MedicineAntimicrobial, anticancer therapiesPotential receptor antagonism
IndustryDyes, fluorescent materialsSuitable for solar cell sensitizers

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis .
  • Anticancer Properties : In vitro studies revealed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .
  • Neuropharmacological Effects : Research on animal models indicated that administration of this compound resulted in reduced anxiety-like behavior, supporting its use as a neuropharmacological agent .

Mechanism of Action

The mechanism of action of 6-Methoxy-5-nitroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro group allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent cellular effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the methoxy and nitro groups.

    6-Methoxyquinoxaline: Similar but without the nitro group.

    5-Nitroquinoxaline: Similar but without the methoxy group.

Uniqueness

6-Methoxy-5-nitroquinoxaline is unique due to the combined presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile pharmacological agent .

Properties

IUPAC Name

6-methoxy-5-nitroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-15-7-3-2-6-8(9(7)12(13)14)11-5-4-10-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFLMTOWDCPVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353627
Record name 6-methoxy-5-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665544
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56369-07-4
Record name 6-methoxy-5-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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